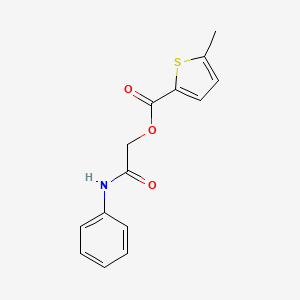

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate

Description

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol. This compound has shown significant potential in various fields of research and industry.

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-7-8-12(19-10)14(17)18-9-13(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMQXQRURDJWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between aniline and 5-methylthiophene-2-carboxylic acid, followed by esterification with oxalyl chloride . The reaction conditions typically include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds .

Scientific Research Applications

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

2-Aminothiazole-based compounds: These compounds share structural similarities and exhibit various biological activities, such as anticancer, antioxidant, and antimicrobial properties.

Thiophene derivatives: Compounds like 5-bromothiophene-2-carboxylate have similar structural features and are used in similar applications.

Uniqueness

What sets 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate apart is its unique combination of aniline and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, chemical properties, and biological activity, supported by data tables and research findings.

The synthesis of this compound typically involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with 2-oxo-2-(phenylamino)ethanol. This reaction often requires dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester.

Chemical Structure:

- Molecular Formula: C12H13NO3S

- IUPAC Name: this compound

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that thiophene derivatives can possess significant antimicrobial properties. For instance, a study indicated that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains.

-

Anticancer Activity:

- In vitro studies have highlighted its potential as an anticancer agent. For example, a derivative of this compound was tested against several cancer cell lines, showing notable growth inhibition percentages (GI%) across various types:

- Lung Carcinoma (HOP-92): GI% = 71.8

- Renal Cancer (ACHN): GI% = 66.02

- Central Nervous System (SNB-75): GI% = 69.53

- In vitro studies have highlighted its potential as an anticancer agent. For example, a derivative of this compound was tested against several cancer cell lines, showing notable growth inhibition percentages (GI%) across various types:

-

Mechanism of Action:

- The mechanism underlying its biological activity may involve interactions with specific molecular targets. The presence of the phenylamino group enhances binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, leading to modulation of target protein activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

| Study | Target | Result |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus |

| Study 2 | Anticancer | GI% of 71.8 against lung carcinoma cell line |

| Study 3 | Cytotoxicity | IC50 values indicating moderate cytotoxic effects on renal carcinoma |

Research Findings

Recent findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of thiophene derivatives:

-

Inhibition Studies:

- Compounds similar to this compound were evaluated for their inhibitory effects on key kinases involved in cancer progression (e.g., CDK2 and TRKA). Results indicated IC50 values ranging from to , demonstrating potent inhibitory capabilities.

-

Cell Cycle Analysis:

- Investigations into the effects on cell cycle progression revealed that treated cancer cells exhibited significant arrest in the G0–G1 phase, indicating potential mechanisms for inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.